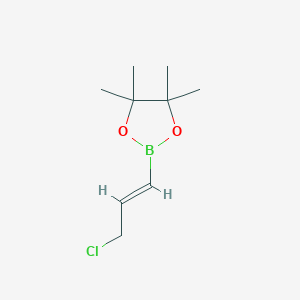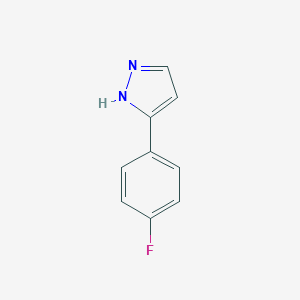
3-(4-氟苯基)-1H-吡唑
描述
3-(4-Fluorophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H7FN2 and its molecular weight is 162.16 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-Fluorophenyl)-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Fluorophenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肿瘤研究中的抗增殖活性
3-(4-氟苯基)-1H-吡唑: 衍生物已被合成并评估其对前列腺癌细胞系(如LNCaP和PC-3)的抗增殖活性。 这些化合物已显示出抑制癌细胞生长和下调前列腺特异性抗原(PSA)水平的潜力,PSA是前列腺癌诊断中的重要标志物 .
雄激素受体拮抗
3-(4-氟苯基)-1H-吡唑的相同衍生物也因其作为雄激素受体拮抗剂的能力而被研究。 这在治疗前列腺癌等疾病中尤为重要,因为雄激素受体在该疾病的进展中起着至关重要的作用 .
生化研究
虽然与3-(4-氟苯基)-1H-吡唑没有直接关系,但相关化合物如3-氯-4-氟苯基异氰酸酯已在生化研究中用于各种应用,包括生物加工、细胞培养和转染,以及细胞和基因治疗 . 这表明3-(4-氟苯基)-1H-吡唑也具有潜在的生化应用。
含硼化合物研究
3-(4-氟苯基)-1H-吡唑: 可能与其他含硼化合物具有类似的应用,这些化合物已被证明具有生化和生理效应。 这些化合物用于实验室实验,并且具有可以与3-(4-氟苯基)-1H-吡唑衍生物一起探索的优点和局限性.
安全和危害
未来方向
Fluorinated pyrazoles, such as “3-(4-Fluorophenyl)-1H-pyrazole”, have seen increasing popularity in various areas of science . Future research may focus on developing new synthetic approaches to these compounds, exploring their reaction mechanisms, and investigating their potential applications in medicinal chemistry, drug discovery, and other fields .
作用机制
Target of Action
3-(4-Fluorophenyl)-1H-pyrazole is a novel compound that has been studied for its potential therapeutic effects. The primary target of this compound is the FMN riboswitch , a novel drug target for the design of new antibiotics . This compound acts as a neutral ligand for the FMN riboswitch and has shown activity against Clostridium difficile infection in mice .
Mode of Action
The compound interacts with the FMN riboswitch through π–π stacking interactions . The presence of fluorine on the phenyl ring in 3-(4-Fluorophenyl)-1H-pyrazole is important to enhance the binding affinity of the neutral ligands with the FMN riboswitch . This interaction triggers the function of the riboswitch, leading to downstream effects.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and adme properties
Result of Action
The binding of 3-(4-Fluorophenyl)-1H-pyrazole to the FMN riboswitch leads to a change in the function of the riboswitch, which could potentially lead to the death of the bacteria . This makes it a promising candidate for the development of new antibiotics.
属性
IUPAC Name |
5-(4-fluorophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTNBHIFTZEPSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934963 | |
| Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154258-82-9 | |
| Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-(4-Fluorophenyl)-1H-pyrazole?
A1: 3-(4-Fluorophenyl)-1H-pyrazole is characterized by a pyrazole ring directly linked to a 4-fluorophenyl group.
Q2: What are the known biological activities of 3-(4-Fluorophenyl)-1H-pyrazole derivatives?
A2: Research indicates that derivatives of 3-(4-Fluorophenyl)-1H-pyrazole exhibit promising antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3) []. Notably, some derivatives demonstrate potent inhibition of LNCaP cell growth and downregulation of the androgen receptor target gene prostate-specific antigen (PSA) []. This suggests their potential as androgen receptor antagonists for prostate cancer treatment.
Q3: Can you elaborate on the structure-activity relationship (SAR) of 3-(4-Fluorophenyl)-1H-pyrazole derivatives in relation to their biological activity?
A3: While the provided abstracts don't delve deep into specific SAR details, one study observed that introducing certain substituents to the core structure of 3-(4-Fluorophenyl)-1H-pyrazole significantly impacts its antiproliferative activity and PSA downregulation capabilities []. This highlights the importance of structural modifications in modulating the biological activity of this compound class.
Q4: Have any 3-(4-Fluorophenyl)-1H-pyrazole derivatives been identified in illegal products?
A4: Yes, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (AB-CHFUPYCA), a synthetic cannabinoid containing the 3-(4-Fluorophenyl)-1H-pyrazole moiety, has been detected in illicit products []. This compound, identified as a "research chemical," raises concerns about its potential misuse and unknown health risks.
Q5: What are the metabolic pathways of 3-(4-Fluorophenyl)-1H-pyrazole derivatives in humans?
A5: Research on the in vitro metabolism of a related compound, 3,5-AB-CHMFUPPYCA (a regioisomer of AB-CHFUPYCA), using human liver microsomes revealed that the primary metabolic pathway involves oxidation of the cyclohexylmethyl side chain []. This biotransformation results in monohydroxylated metabolites, which could serve as potential targets for urine analysis in drug monitoring [].
Q6: Are there any known issues with the stability of 3-(4-Fluorophenyl)-1H-pyrazole derivatives?
A6: Studies show that 3,5-AB-CHMFUPPYCA can undergo thermal degradation under smoking conditions, leading to the cleavage of the amide bond and the formation of pyrolytic byproducts []. These byproducts, also detected during in vitro metabolism, could potentially complicate the interpretation of metabolic profiles, especially in hair analysis where metabolite detection often indicates drug use [].
Q7: How do the different tautomeric forms of 3-(4-Fluorophenyl)-1H-pyrazole affect its crystal structure?
A7: Crystallographic analysis of 3-(4-Fluorophenyl)-1H-pyrazole revealed the presence of two tautomeric forms within the same crystal structure []. This tautomerism arises from the exchange of the N—H proton between the two nitrogen atoms in the pyrazole ring. These tautomers, coexisting in a 1:1 ratio, form a complex network of hydrogen bonds within the crystal lattice [].
Q8: Are there any computational chemistry studies on 3-(4-Fluorophenyl)-1H-pyrazole?
A8: While the provided abstracts do not directly mention computational studies on 3-(4-Fluorophenyl)-1H-pyrazole itself, one study used computational methods to identify potential inhibitors of SpDHBP synthase, an enzyme crucial for riboflavin synthesis in drug-resistant Streptococcus pneumoniae []. This study highlights the use of computational chemistry in drug discovery targeting specific biological pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


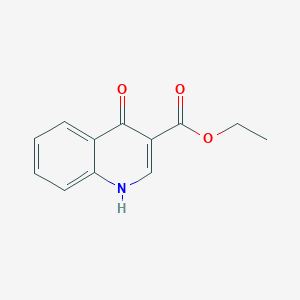
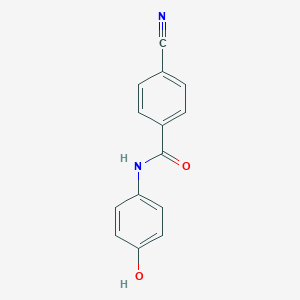

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)
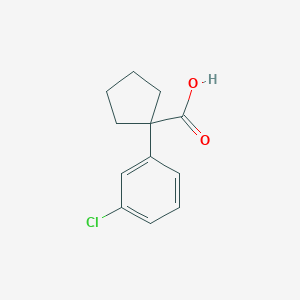
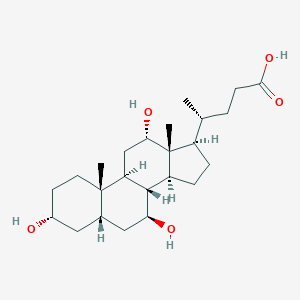

![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)
